Biotin-VAD-FMK

Übersicht

Beschreibung

Biotin-VAD-FMK is a cell-permeable, irreversible biotin-labeled caspase inhibitor . It is used to identify active caspases in cell lysates . It inhibits TNFα-mediated apoptosis in vitro (IC50 = 0.7 μM) and is immunosuppressive, inhibiting T cell proliferation .

Synthesis Analysis

Biotin-VAD-FMK is a synthetic peptide designed as a methyl ester to facilitate cell permeability . It is supplied in DMSO (10 mM) and is recommended to be stored at -20°C .Molecular Structure Analysis

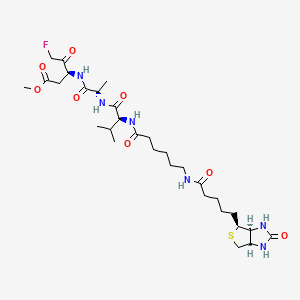

The molecular weight of Biotin-VAD-FMK is 672.81 and its molecular formula is C30H49FN6O8S . The sequence is VAD, with modifications including N-terminal biotinyl, C-terminal FMK, and Asp-3 = Asp (OMe) .Chemical Reactions Analysis

Biotin-VAD-FMK is an irreversible caspase inhibitor that covalently binds to the active cavity of a wide spectrum of active caspases . It is a synthetic peptide designed as a methyl ester to facilitate cell permeability .Physical And Chemical Properties Analysis

Biotin-VAD-FMK has a molecular weight of 672.81 and a molecular formula of C30H49FN6O8S . It is supplied in DMSO (10 mM) and is recommended to be stored at -20°C .Wissenschaftliche Forschungsanwendungen

Application 1: Identification of SARS-CoV-2 3CL Protease Inhibitors

- Scientific Field : Bioinformatics and Enzymology .

- Summary of the Application : Biotin-VAD-FMK has been used in a novel framework integrating AI models and enzymological experiments to identify inhibitors against the 3CL protease of SARS-CoV-2 . This protease plays a key role in the viral infection process, making it an attractive target for drug discovery .

- Methods of Application or Experimental Procedures : The researchers conducted two rounds of experiments using a bioactive chemical library. They identified six novel inhibitors with a hit rate of 29.41%, and four of them showed an IC50 value <3 μM . Biotin-VAD-FMK was used as an activity-based probe (ABP) for the 3CL protease .

- Results or Outcomes : The results suggest that Biotin-VAD-FMK could be a powerful ABP for 3CL protease and has potential applications for the labeling of 3CL protease in cell lysate or in vitro, or possibly even in vivo . The labeling speed of this probe is very fast .

Application 2: Inhibition of TNFα-mediated Apoptosis

- Scientific Field : Cellular Biology .

- Summary of the Application : Biotin-VAD-FMK is an irreversible, pancaspase inhibitor that has been used to inhibit TNFα-mediated apoptosis in vitro . Apoptosis, or programmed cell death, is a crucial process in development and disease, and TNFα is a key regulator of this process .

- Methods of Application or Experimental Procedures : Biotin-VAD-FMK is added to cell cultures at a concentration that effectively inhibits caspase activity . The exact concentration can vary depending on the specific experimental conditions .

- Results or Outcomes : Biotin-VAD-FMK has been shown to inhibit TNFα-mediated apoptosis in vitro with an IC50 of 0.7 μM . It is also immunosuppressive and inhibits T cell proliferation .

Application 3: Identification of Active Caspases in Cell Lysates

- Scientific Field : Cellular Biology .

- Summary of the Application : Biotin-VAD-FMK is a cell-permeable, biotin-labeled pan-caspase inhibitor used to identify active caspases in cell lysates .

- Methods of Application or Experimental Procedures : Biotin-VAD-FMK is added to cell lysates, where it covalently binds to the active cavity of a wide spectrum of active caspases . The biotin label allows for the detection and immobilization of the caspases .

- Results or Outcomes : This method allows for the identification of active caspases in cell lysates, which can be useful in studies of apoptosis and other cellular processes .

Application 4: Inhibition of Caspase Activity

- Scientific Field : Biochemistry .

- Summary of the Application : Biotin-VAD-FMK is a synthetic peptide designed as a methyl ester to facilitate cell permeability . It is an irreversible, biotin-labeled caspase inhibitor used to identify active caspases in cell lysates .

- Methods of Application or Experimental Procedures : Biotin-VAD-FMK is added to cell lysates, where it covalently binds to the active cavity of a wide spectrum of active caspases . The biotin label allows for the detection and immobilization of the caspases .

- Results or Outcomes : This method allows for the identification of active caspases in cell lysates, which can be useful in studies of apoptosis and other cellular processes .

Application 5: Inhibition of T Cell Proliferation

- Scientific Field : Immunology .

- Summary of the Application : Biotin-VAD-FMK is an irreversible, pancaspase inhibitor that has been shown to inhibit T cell proliferation . This makes it a useful tool in studies of immune response and autoimmune diseases .

- Methods of Application or Experimental Procedures : Biotin-VAD-FMK is added to T cell cultures at a concentration that effectively inhibits caspase activity . The exact concentration can vary depending on the specific experimental conditions .

- Results or Outcomes : Biotin-VAD-FMK has been shown to be immunosuppressive and inhibit T cell proliferation . This can be useful in studies of immune response and autoimmune diseases .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl (3S)-3-[[(2S)-2-[[(2S)-2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49FN6O8S/c1-17(2)26(29(43)33-18(3)28(42)34-19(21(38)15-31)14-25(41)45-4)36-24(40)12-6-5-9-13-32-23(39)11-8-7-10-22-27-20(16-46-22)35-30(44)37-27/h17-20,22,26-27H,5-16H2,1-4H3,(H,32,39)(H,33,43)(H,34,42)(H,36,40)(H2,35,37,44)/t18-,19-,20-,22-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQLQMKJGYKHCT-VRKQFSAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49FN6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-VAD-FMK | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

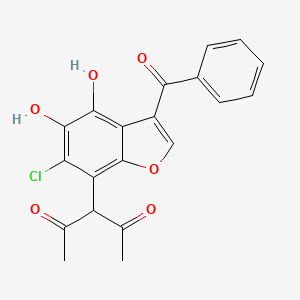

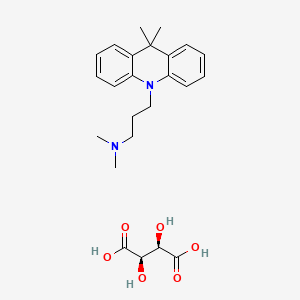

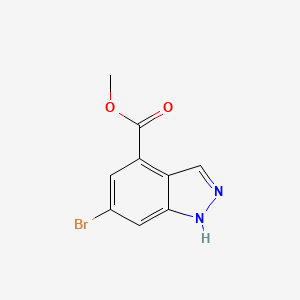

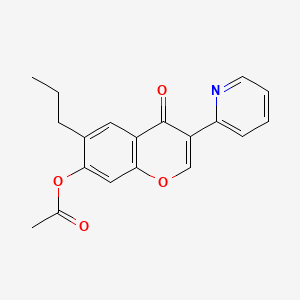

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-[2-(4-Methoxyanilino)-2-oxoethyl]-1-oxo-5-isoquinolinyl]oxy]propanoic acid ethyl ester](/img/structure/B1663238.png)

![4-(1H-benzimidazol-2-ylmethylthio)-2-methylbenzofuro[3,2-d]pyrimidine](/img/structure/B1663240.png)

![3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol](/img/structure/B1663241.png)

![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-4-oxazolecarbonitrile](/img/structure/B1663242.png)

![1,2,3-Thiadiazole-5-carboxamide,N-[(1S)-1-(2-chloro-6-fluorophenyl)ethyl]-4-cyclopropyl-](/img/structure/B1663247.png)

![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)